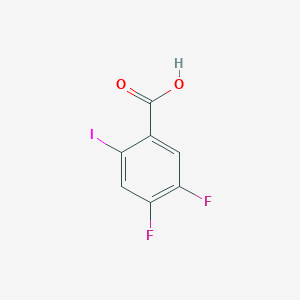

4,5-Difluoro-2-iodobenzoic acid

Cat. No. B1590954

Key on ui cas rn:

130137-05-2

M. Wt: 284 g/mol

InChI Key: NHXDCVFTXJVUGK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05064958

Procedure details

To a 1 liter four neck round bottom flask equipped with mechanical stirrer, two dropping funnels and a thermometer was introduced 20 g (86.71 mmol) of 2-amino-4,5-difluorobenzoic acid and a solution of 12.3 ml concentrated sulfuric acid in 90 ml water. The slurry was cooled to between 0° and -5° C. in an ice-acetone bath. One of the dropping funnels was charged with a solution of 6.57 g (95.22 mmol) sodium nitrite in 30 ml of water and slow addition of the solution was begun. The internal reaction temperature never rose above 0° C. and all the solution has been introduced after 5 minutes. The second dropping funnel was charged with a solution of 21.6 g (128.31 mmol) potassium iodide in 45 ml of 1N sulfuric acid. This solution was then added dropwise over a period of 10 minutes with the internal temperature at or below 0° C. During addition, the reaction mixture releases nitrogen gas which causes some foaming. Once the addition was completed, the dark mixture was stirred overnight while slowly warming to room temperature. The reaction mixture was quenched with a solution of 30 g of sodium bisulfite in 165 ml water and the suspension was adjusted to pH 2.5 with 5 ml of 6N hydrochloric acid. The resulting slurry was stirred at 0° C. for 30 minutes and then filtered. Purification of the dark material was effected by dissolving the majority of the solid in ethyl acetate followed by clarification and treatment with activated charcoal. After filtration through a filter aid (celite) and evaporation there was obtained 20 g (82%) of 2-iodo-4,5-difluorobenzoic acid; m.p.: 126°-127° C.

[Compound]

Name

four

Quantity

1 L

Type

reactant

Reaction Step One

Yield

82%

Identifiers

|

REACTION_CXSMILES

|

N[C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].N([O-])=O.[Na+].[I-:17].[K+]>O.S(=O)(=O)(O)O>[I:17][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2,3.4|

|

Inputs

Step One

[Compound]

|

Name

|

four

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=O)O)C=C(C(=C1)F)F

|

Step Three

|

Name

|

|

|

Quantity

|

6.57 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

21.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[K+]

|

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

12.3 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the dark mixture was stirred overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The slurry was cooled to between 0° and -5° C. in an ice-acetone bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The internal reaction temperature never rose above 0° C. and all the solution has been introduced after 5 minutes

|

|

Duration

|

5 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This solution was then added dropwise over a period of 10 minutes with the internal temperature at or below 0° C

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was quenched with a solution of 30 g of sodium bisulfite in 165 ml water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting slurry was stirred at 0° C. for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification of the dark material

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving the majority of the solid in ethyl acetate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration through a filter aid (celite)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporation there

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC1=C(C(=O)O)C=C(C(=C1)F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 20 g | |

| YIELD: PERCENTYIELD | 82% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |